Sodium 3-nitrobenzenesulfinate
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Overview
Description
Sodium 3-nitrobenzenesulfinate, also known as 3-nitrobenzenesulfonic acid sodium salt, is an organic compound with the molecular formula C₆H₄NNaO₅S. It is a sodium salt derivative of 3-nitrobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-nitrobenzenesulfinate typically involves the sulfonation of nitrobenzene. One common method includes the use of a sodium tungstate catalyst and sulfur trioxide as the sulfonating agent. The reaction is carried out at temperatures ranging from 80°C to 120°C. The mixture is then subjected to heat preservation for 2-4 hours to complete the sulfonation reaction. After the reaction, the sulfonation liquid is diluted with water, filtered, and neutralized with an alkali. The final product is obtained by drying the concentrated solution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures the recycling of excess nitrobenzene and minimizes the production of by-products such as 3,3’-nitrophenyl sulfone. This method is designed to be environmentally friendly by avoiding the production of sulfuric acid and reducing waste residues .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces sulfonic acid derivatives.
Reduction: Produces 3-aminobenzenesulfonic acid.
Substitution: Produces various substituted benzenesulfonic acids
Scientific Research Applications
Sodium 3-nitrobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium 3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonate groups. These functional groups allow it to act as both an electrophile and a nucleophile in different reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include oxidation-reduction reactions and nucleophilic substitution .
Comparison with Similar Compounds
- Sodium 4-nitrobenzenesulfonate
- Sodium 2-nitrobenzenesulfonate
- Methyl 4-nitrobenzenesulfonate
Comparison: Sodium 3-nitrobenzenesulfinate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to sodium 4-nitrobenzenesulfonate, which has the nitro group in the para position, this compound exhibits different chemical behavior and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
15898-46-1 |
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Molecular Formula |
C6H5NNaO4S |
Molecular Weight |
210.17 g/mol |
IUPAC Name |
sodium;3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11); |
InChI Key |
FNDWFUOCKVBKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-].[Na] |
solubility |
not available |
Origin of Product |
United States |
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